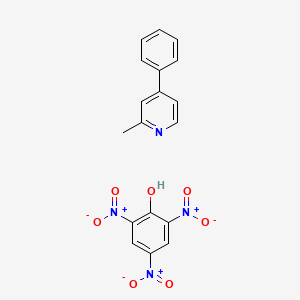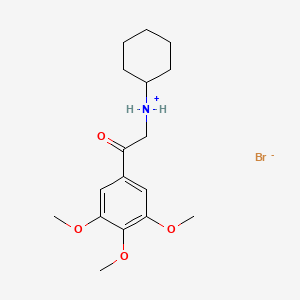
2-(Cyclohexylamino)-3',4',5'-trimethoxy-acetophenone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide is a chemical compound that features a cyclohexylamino group attached to an acetophenone core, which is further substituted with three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide typically involves the following steps:
Formation of the Acetophenone Core: The starting material, 3’,4’,5’-trimethoxyacetophenone, is prepared through the methylation of hydroxyacetophenone using methyl iodide in the presence of a base.
Amination: The acetophenone core is then reacted with cyclohexylamine under acidic conditions to form the cyclohexylamino derivative.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(Cyclohexylamino)benzoic acid
- Hexylcaine
- Hydroxyamphetamine
Uniqueness
2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide is unique due to its specific structural features, such as the presence of three methoxy groups and a cyclohexylamino moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
23771-16-6 |
|---|---|
分子式 |
C17H26BrNO4 |
分子量 |
388.3 g/mol |
IUPAC 名称 |
cyclohexyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H25NO4.BrH/c1-20-15-9-12(10-16(21-2)17(15)22-3)14(19)11-18-13-7-5-4-6-8-13;/h9-10,13,18H,4-8,11H2,1-3H3;1H |
InChI 键 |
UNYRDDPUXLPSCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C[NH2+]C2CCCCC2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
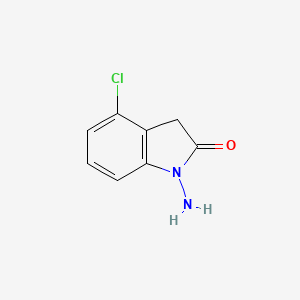
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
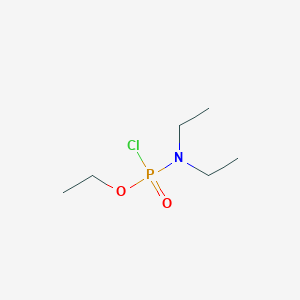
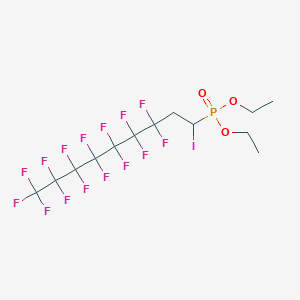

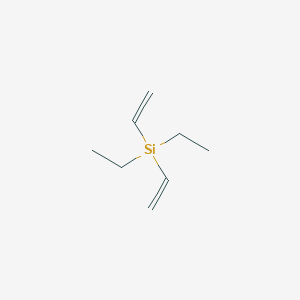
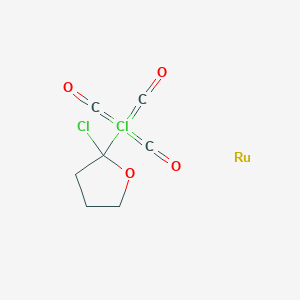
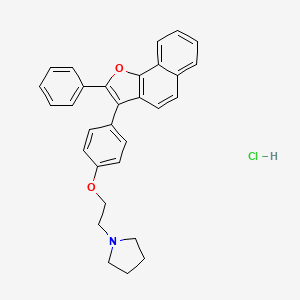

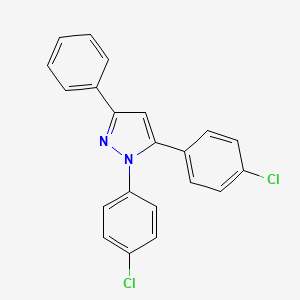
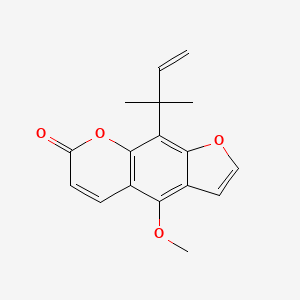
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
